molecular formula C10H10O2 B14010701 2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl- CAS No. 18435-75-1

2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl-

Cat. No.: B14010701
CAS No.: 18435-75-1
M. Wt: 162.18 g/mol
InChI Key: KMCGEYKRTBLDNR-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl- is a chemical compound with the molecular formula C10H10O2. It is also known as 4-Methyl-3,4-dihydrocoumarin. This compound belongs to the class of organic compounds known as benzopyrans, which are characterized by a benzene ring fused to a pyran ring. Benzopyrans are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl- typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 4-methylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield 2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl-.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated benzopyran derivatives.

    Substitution: Halogenated or aminated benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Similar structure but with a methyl group at a different position.

    2H-1-Benzopyran, 3,4-dihydro-: Lacks the methyl group.

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Contains two methyl groups at the 2-position.

Uniqueness

2H-1-Benzopyran-2-one, 3,4-dihydro-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

18435-75-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-methyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C10H10O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3

InChI Key

KMCGEYKRTBLDNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OC2=CC=CC=C12

Origin of Product

United States

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